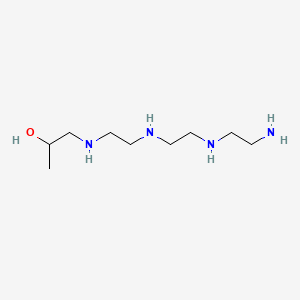
Tungsten difluoride monosulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tungsten difluoride monosulfide is a chemical compound with the formula F₂SW and a molecular weight of 253.90 g/mol . This compound is part of the broader family of tungsten compounds, which are known for their unique properties and applications in various fields.
准备方法
The synthesis of tungsten difluoride monosulfide typically involves the reaction of tungsten hexafluoride (WF₆) with hydrogen sulfide (H₂S) under controlled conditions. The reaction is carried out in a chemical vapor deposition (CVD) system, where the tungsten hexafluoride is reduced by hydrogen sulfide to form this compound . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired product.
Industrial production methods for this compound are similar to those used in laboratory synthesis but on a larger scale. These methods often involve the use of advanced CVD systems to produce high-purity this compound for various applications.
化学反应分析
Tungsten difluoride monosulfide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxygen, hydrogen, and various halogens.
Oxidation: When exposed to oxygen, this compound can undergo oxidation to form tungsten trioxide (WO₃) and sulfur dioxide (SO₂).
Reduction: Reduction reactions typically involve the use of hydrogen gas, which can reduce this compound to tungsten metal and hydrogen sulfide.
Substitution: Substitution reactions often involve the replacement of fluorine atoms with other halogens, such as chlorine or bromine, resulting in the formation of tungsten dichloride monosulfide or tungsten dibromide monosulfide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Tungsten difluoride monosulfide has a wide range of applications in scientific research, particularly in the fields of chemistry, materials science, and nanotechnology. Some of its notable applications include:
Catalysis: this compound is used as a catalyst in various chemical reactions, including hydrodesulfurization and hydrogenation reactions.
Electrochemical Energy Storage: This compound is used in the development of advanced batteries and supercapacitors due to its excellent electrochemical properties.
Nanotechnology: this compound is used in the synthesis of nanomaterials, which have applications in electronics, photonics, and other advanced technologies.
作用机制
The mechanism by which tungsten difluoride monosulfide exerts its effects is primarily related to its unique electronic structure and chemical properties. The compound interacts with various molecular targets and pathways, depending on the specific application.
In catalysis, for example, this compound facilitates the breaking and forming of chemical bonds, thereby accelerating the reaction rate. In electrochemical applications, the compound’s ability to undergo reversible redox reactions makes it an ideal material for energy storage devices.
相似化合物的比较
Tungsten difluoride monosulfide can be compared with other similar compounds, such as tungsten disulfide (WS₂) and molybdenum disulfide (MoS₂). These compounds share some common features, such as layered structures and excellent lubricating properties . this compound is unique in its combination of fluorine and sulfur atoms, which imparts distinct chemical and physical properties.
Tungsten Disulfide (WS₂): Known for its use as a solid lubricant and in electrochemical applications.
Molybdenum Disulfide (MoS₂): Widely used in lubrication, catalysis, and as a material for electronic devices.
属性
CAS 编号 |
41831-78-1 |
|---|---|
分子式 |
F2SW |
分子量 |
253.90 g/mol |
IUPAC 名称 |
difluoro(sulfanylidene)tungsten |
InChI |
InChI=1S/2FH.S.W/h2*1H;;/q;;;+2/p-2 |
InChI 键 |
PWIMVMSWBMGTQM-UHFFFAOYSA-L |
规范 SMILES |
F[W](=S)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


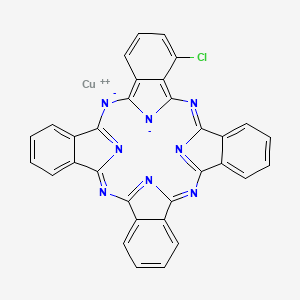
![[6-benzyl-2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B13739144.png)
![3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid](/img/structure/B13739159.png)
![2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride](/img/structure/B13739165.png)
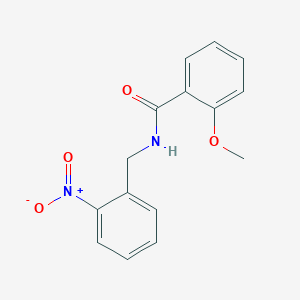
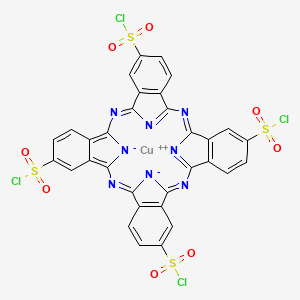
![3,3'-[(2,3-Dihydroxypropyl)imino]bispropiononitrile](/img/structure/B13739178.png)
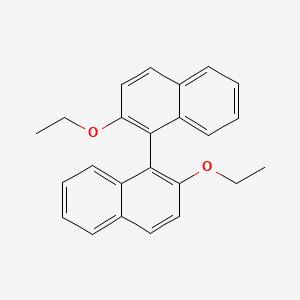

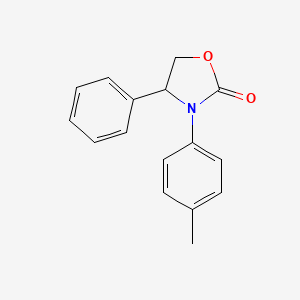
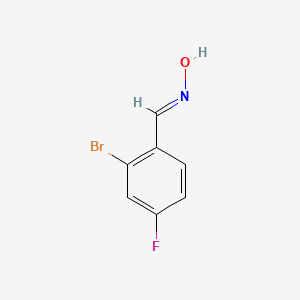
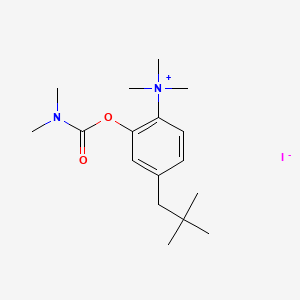
![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride](/img/structure/B13739210.png)
